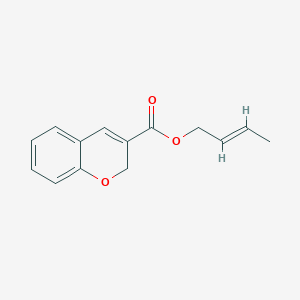
(E)-But-2-en-1-yl 2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-But-2-en-1-yl 2H-chromene-3-carboxylate is a compound that belongs to the class of chromenes, which are oxygen-containing heterocyclic compounds. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-But-2-en-1-yl 2H-chromene-3-carboxylate typically involves the reaction of 2H-chromene-3-carboxylic acid with (E)-But-2-en-1-ol under esterification conditions. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid and carried out in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for chromene derivatives often involve green chemistry approaches to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids as solvents are commonly employed .
Chemical Reactions Analysis
Types of Reactions
(E)-But-2-en-1-yl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromene-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted chromene derivatives, which can have different biological and chemical properties .
Scientific Research Applications
(E)-But-2-en-1-yl 2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Studied for its potential therapeutic effects in treating various diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a component in dyes and pigments
Mechanism of Action
The mechanism of action of (E)-But-2-en-1-yl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit or activate signaling pathways, and interact with cellular receptors. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2H-chromene-3-carboxylic acid: A precursor in the synthesis of (E)-But-2-en-1-yl 2H-chromene-3-carboxylate.
4H-chromene derivatives: Similar in structure but differ in the position of the double bond in the chromene ring.
Coumarin derivatives: Share a similar core structure but have different functional groups attached.
Uniqueness
This compound is unique due to its specific ester functional group and the (E)-configuration of the but-2-en-1-yl moiety. This configuration can influence the compound’s reactivity and biological activity, making it distinct from other chromene derivatives .
Properties
Molecular Formula |
C14H14O3 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
[(E)-but-2-enyl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C14H14O3/c1-2-3-8-16-14(15)12-9-11-6-4-5-7-13(11)17-10-12/h2-7,9H,8,10H2,1H3/b3-2+ |
InChI Key |
UBKJIOKOGLSDQP-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/COC(=O)C1=CC2=CC=CC=C2OC1 |
Canonical SMILES |
CC=CCOC(=O)C1=CC2=CC=CC=C2OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















